
2,5-Diethylcyclohexane-1,4-diamine
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Description
2,5-Diethylcyclohexane-1,4-diamine is a cyclohexane-derived diamine with ethyl substituents at the 2- and 5-positions and primary amine groups at the 1- and 4-positions. The ethyl groups confer steric bulk, which may influence solubility, reactivity, and interactions in supramolecular systems. Cyclohexane diamines are commonly used as building blocks for polyurethanes, epoxy resins, and ligands in coordination chemistry due to their rigid backbone and bifunctional amine groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Diethylcyclohexane-1,4-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis of diethyl-substituted cyclohexanediamines typically involves alkylation of the parent cyclohexane-1,4-diamine using ethylating agents (e.g., ethyl bromide or diethyl sulfate) under controlled pH and temperature. For example, dimethylation of cyclohexane-1,4-diamine with formaldehyde/formic acid achieves high yields at 60–80°C and pH 4–6 . For diethyl derivatives, substituting with ethyl groups may require longer reaction times and higher temperatures (80–100°C) due to steric hindrance. Purification via fractional distillation or column chromatography (using silica gel and methanol/chloroform eluents) is critical to isolate the diethyl product from monoalkylated byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural validation should combine spectroscopic techniques:
- NMR : 1H-NMR will show characteristic peaks for ethyl groups (δ 1.0–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2-N) and cyclohexane protons (δ 1.2–2.2 ppm). 13C-NMR confirms ethyl carbons (10–15 ppm for CH3, 40–50 ppm for CH2-N) .
- IR : Stretching vibrations for NH2 (3200–3400 cm−1) and C-N (1250–1350 cm−1) .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C10H22N2 (calculated: 170.18 g/mol) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may irritate mucous membranes .
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin contact.
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid long-term storage due to potential oxidation .
- Disposal : Neutralize with dilute acetic acid before incineration by certified waste handlers .
Advanced Research Questions
Q. How does the steric and electronic effects of 2,5-diethyl substitution influence the compound’s reactivity in coordination chemistry?
- Methodological Answer: The ethyl groups introduce steric bulk, reducing ligand flexibility and altering metal-binding kinetics. For example, in transition-metal complexes (e.g., with Cu2+ or Fe3+), the diethyl groups may stabilize square-planar geometries over octahedral ones due to restricted rotation. Electronic effects are minimal compared to electron-withdrawing substituents (e.g., trifluoromethyl), but the basicity of the amine groups (pKa ~9–10) can be modulated via solvent polarity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance solubility, followed by slow evaporation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes nucleation.
- Additives : Co-crystallization with picric acid or thiourea derivatives can stabilize lattice structures .
Q. How do data contradictions arise in biological activity studies of diethyl-substituted diamines, and how can they be resolved?
- Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial efficacy) often stem from:
- Purity Variability : Trace monoethylated impurities (e.g., 2-ethyl-5-methyl derivatives) may skew results. Validate purity via HPLC (>98%) .
- Assay Conditions : Differences in pH, temperature, or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) require standardization. Use positive controls like chloramphenicol for benchmarking .
Q. Methodological Challenges and Solutions
Q. What analytical techniques are optimal for quantifying this compound degradation under oxidative conditions?
- Methodological Answer:
- HPLC-MS : Monitor degradation products (e.g., cyclohexene derivatives or ethylamine byproducts) using a C18 column and acetonitrile/water gradient .
- TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures (expected range: 150–200°C) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-Methylenebis(cyclohexylamine) (PACM)
- Molecular Formula : C₁₃H₂₆N₂
- Molecular Weight : 210.36 g/mol
- Structure : Two cyclohexane rings linked by a methylene bridge, with amine groups at the 4-positions of each ring. Exists as three geometric isomers (trans-trans, cis-cis, cis-trans) due to stereochemistry .
- Applications : Used in polyamide and polyurethane production. Its rigid structure enhances thermal stability and mechanical strength in polymers .
- Key Differences : Unlike 2,5-diethylcyclohexane-1,4-diamine, PACM lacks ethyl substituents, reducing steric hindrance. The methylene bridge increases molecular symmetry, favoring crystallinity in polymers. Toxicological data for PACM is extrapolated from analogues like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine), highlighting the role of substituents in modulating hazards .
2,5-Dimethylbenzene-1,4-diamine
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.20 g/mol
- Structure : Aromatic benzene ring with methyl groups at 2- and 5-positions and amine groups at 1- and 4-positions.
- Applications: Critical in polymer industries as a monomer for heat-resistant and chemically stable polymers, such as automotive coatings and electronic components .
- Key Differences : The aromatic ring in 2,5-dimethylbenzene-1,4-diamine provides greater rigidity and electronic conjugation compared to the cyclohexane backbone of this compound. This difference impacts UV stability and reactivity in polymerization processes.
1,4-Cyclohexanediamine (Unsubstituted)
- Molecular Formula : C₆H₁₄N₂
- Molecular Weight : 114.19 g/mol
- Structure : A simple cyclohexane ring with amine groups at 1- and 4-positions. Lacks substituents.
- Applications : Used as a crosslinker in epoxy resins and a precursor for pharmaceuticals.
- Key Differences : The absence of ethyl groups in 1,4-cyclohexanediamine results in lower steric hindrance, enabling faster reaction kinetics in polymerization. However, it may exhibit reduced thermal stability compared to ethyl-substituted derivatives.
Data Table: Comparative Analysis
Research Findings and Trends
- Steric Effects : Ethyl substituents in this compound likely reduce solubility in polar solvents compared to unsubstituted analogues but improve compatibility with hydrophobic polymer matrices.
- Thermal Stability : Cyclohexane-based diamines generally exhibit higher thermal stability than aromatic counterparts (e.g., 2,5-dimethylbenzene-1,4-diamine) due to reduced electron delocalization .
- Toxicology : Structural analogues like PACM suggest that substituent size and position influence toxicity. Ethyl groups may slow metabolic degradation compared to methyl groups .
Properties
CAS No. |
827307-50-6 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2,5-diethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
VRRDONHGWVSGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(CC1N)CC)N |
Origin of Product |
United States |
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